8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) focused on the design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to improve water solubility and evaluate their potential as multitarget drugs for neurodegenerative diseases. The research identified potent dual-target-directed A1/A2A adenosine receptor antagonists, with several compounds showing triple-target inhibition, indicating their potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antimicrobial Activities
Sun and Sun (2001) synthesized novel N-halamine polymeric biocides with good yields, demonstrating high antibacterial activities against Escherichia coli. The antibacterial properties were found to be durable and regenerable, highlighting the potential of such compounds in developing new antimicrobial materials (Sun & Sun, 2001).
Antiviral Activities
Kelley, Linn, and Selway (1991) explored the synthesis of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine and tested them for activity against rhinovirus type 1B. The study found that certain analogues exhibited significant antiviral activity, suggesting the importance of the purine framework in developing antiviral drugs (Kelley, Linn, & Selway, 1991).
Cancer Therapy
Research on the specificity of the 1-methyladenine receptors in starfish oocytes by Mornet et al. (1984) described the synthesis of 1,8-disubstituted adenines and their potential in blocking meiosis inhibition. Although the primary focus was on reproductive biology, the findings have implications for cancer therapy, especially in terms of targeting specific cellular processes and receptors (Mornet, Leonard, Theiler, & Dorée, 1984).
Mechanism of Action
Target of Action
The primary target of 8-(allylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of other proteins required for cell cycle progression, thereby halting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the phosphorylation of proteins necessary for the G1 to S phase transition, the compound effectively halts cell division . This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low toxicity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to cell cycle arrest and apoptosis . This is particularly effective in cancer cells, where uncontrolled cell division is a key characteristic .
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-9-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)11-13-8-6-7-12(2)10-13/h5-8,10H,1,9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHWHSMMORMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC=C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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